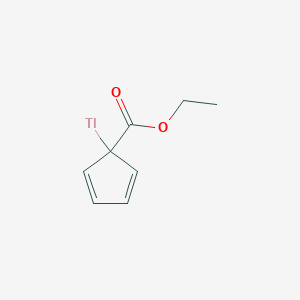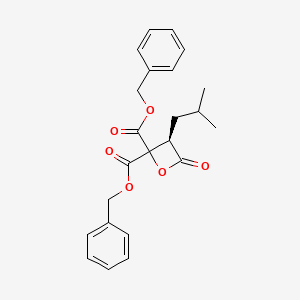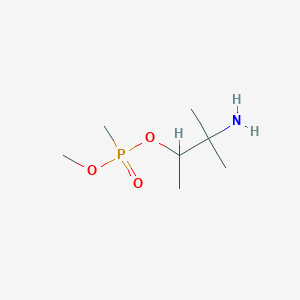
3-Amino-3-methylbutan-2-yl methyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-methylbutan-2-yl methyl methylphosphonate is an organic compound with the molecular formula C7H18NO3P. It is characterized by the presence of an amino group, a methyl group, and a methylphosphonate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutan-2-yl methyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of 3-amino-3-methylbutan-2-ol with methylphosphonic dichloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-methylbutan-2-yl methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylphosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-Amino-3-methylbutan-2-yl methyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which 3-Amino-3-methylbutan-2-yl methyl methylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the methylphosphonate group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-methylbutan-2-ol: A related compound with similar structural features but lacking the methylphosphonate group.
Methylphosphonic acid: Contains the phosphonate group but lacks the amino and methyl groups.
3-Methyl-2-butanol: Similar in structure but without the amino and phosphonate groups.
Uniqueness
3-Amino-3-methylbutan-2-yl methyl methylphosphonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and a methylphosphonate group allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
137394-28-6 |
|---|---|
Formule moléculaire |
C7H18NO3P |
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
3-[methoxy(methyl)phosphoryl]oxy-2-methylbutan-2-amine |
InChI |
InChI=1S/C7H18NO3P/c1-6(7(2,3)8)11-12(5,9)10-4/h6H,8H2,1-5H3 |
Clé InChI |
YQGXLSAVKBQRIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)N)OP(=O)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


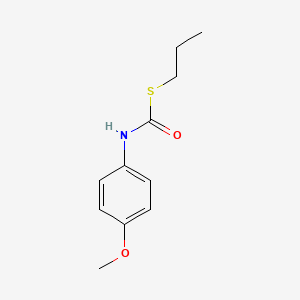
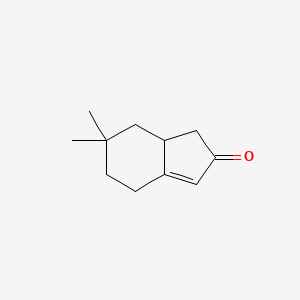

![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)

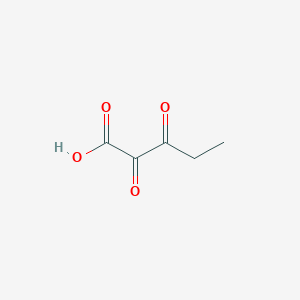
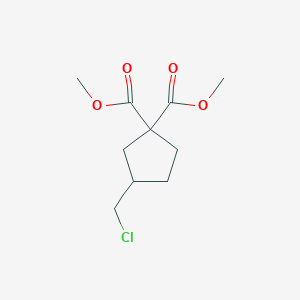

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)

![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
